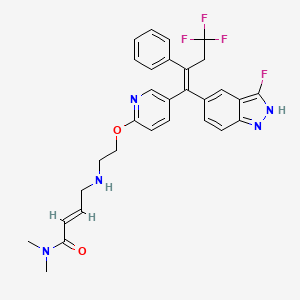

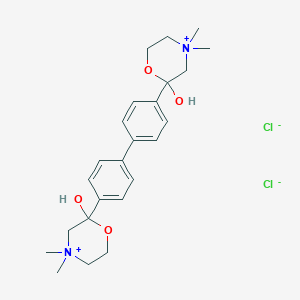

Dimaleato de HTMT

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto es significativamente más activo que la histamina en los efectos mediados por H2 en las células supresoras naturales . Se sabe que aumenta los iones de calcio intracelulares y el trifosfato de inositol en los linfocitos a través de un sitio de unión distinto de los receptores H1, H2 o H3 .

Aplicaciones Científicas De Investigación

El dimaleato de HTMT tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como reactivo en diversas reacciones químicas y estudios que involucran receptores de histamina.

Biología: Empleados en estudios relacionados con la señalización celular y la activación de receptores.

Medicina: Investigado por sus posibles efectos terapéuticos en condiciones que involucran receptores de histamina.

Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos químicos.

Análisis Bioquímico

Biochemical Properties

HTMT dimaleate interacts with H1 and H2 receptors, which are proteins located on the cell membrane . The interaction between HTMT dimaleate and these receptors activates IP3/Ca2+ signaling, which is crucial for various cellular functions .

Cellular Effects

HTMT dimaleate influences cell function by activating IP3/Ca2+ signaling, which in turn induces the proliferation of small cholangiocytes . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of HTMT dimaleate involves its binding to H1 and H2 receptors . This binding activates IP3/Ca2+ signaling, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that HTMT dimaleate is soluble in water and DMSO, suggesting it may have good stability in aqueous solutions .

Dosage Effects in Animal Models

A study has reported hepatotoxicity due to HTMT dimaleate in rabbit experimental models .

Metabolic Pathways

Given its role as a H1 and H2 receptor agonist, it likely interacts with enzymes and cofactors involved in histamine signaling .

Transport and Distribution

Given its solubility in water and DMSO, it is likely that it can be readily transported and distributed within cells .

Subcellular Localization

Given its role as a H1 and H2 receptor agonist, it is likely that it localizes to the cell membrane where these receptors are located .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del dimaleato de HTMT implica la reacción de la 6-[2-(4-imidazolil)etilamino]-N-(4-trifluorometilfenil)heptanocarboxamida con ácido maleico. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos y una temperatura controlada para asegurar la formación de la sal dimaleato .

Métodos de Producción Industrial: La producción industrial del this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y técnicas avanzadas de purificación para lograr un producto con una pureza de ≥99% .

Análisis De Reacciones Químicas

Tipos de Reacciones: El dimaleato de HTMT se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como el hidróxido de sodio o el cianuro de potasio.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Hidróxido de sodio, cianuro de potasio.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Mecanismo De Acción

El dimaleato de HTMT ejerce sus efectos actuando como un agonista de los receptores H1 y H2 de histamina. Se une a estos receptores y activa las vías de señalización intracelular, lo que lleva a un aumento de los iones de calcio intracelulares y el trifosfato de inositol. Esta activación da como resultado diversas respuestas fisiológicas, incluida la modulación de la actividad de las células inmunitarias y la proliferación celular .

Comparación Con Compuestos Similares

El dimaleato de HTMT es único en su alta potencia y selectividad para los receptores H1 y H2 de histamina. Compuestos similares incluyen:

Histamina: El ligando natural para los receptores de histamina, pero menos potente que el this compound.

Dimaprit: Otro agonista de los receptores de histamina, pero con diferente selectividad y potencia del receptor.

Betahistina: Un análogo de la histamina utilizado en el tratamiento del vértigo, con diferentes propiedades farmacológicas.

El this compound destaca por su actividad significativamente mayor en los efectos mediados por H2 y su capacidad para aumentar los iones de calcio intracelulares y el trifosfato de inositol a través de un sitio de unión único .

Propiedades

IUPAC Name |

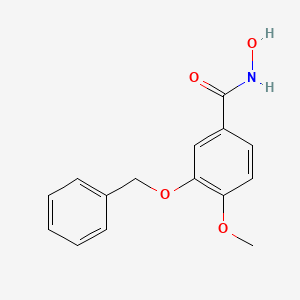

(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAOZWTYNWZSBY-SPIKMXEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NCCC1=CN=CN1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of HTMT dimaleate?

A1: HTMT dimaleate functions as a selective agonist for the histamine H1 receptor (H1R). [, , , , , ] Upon binding to H1R on the surface of specific cell types like cholangiocytes, it triggers a cascade of intracellular events. This activation primarily leads to an increase in inositol trisphosphate (IP3) levels, which in turn elevates intracellular calcium ion (Ca2+) concentrations. [, ] This surge in Ca2+ levels activates calmodulin-dependent protein kinase (CaMK), particularly CaMK I, ultimately leading to the activation of cAMP response element binding protein (CREB). [] This signaling pathway plays a crucial role in regulating various cellular functions, including proliferation. []

Q2: How does HTMT dimaleate influence cholangiocyte growth?

A2: Research indicates that HTMT dimaleate specifically stimulates the proliferation of small cholangiocytes. [] This effect is directly linked to its H1R agonistic activity, as co-administration with the H1R antagonist terfenadine effectively blocks HTMT dimaleate-induced proliferation. [] This suggests that H1R activation and the subsequent IP3/Ca2+/CaMK I/CREB pathway are crucial for the growth regulation of small cholangiocytes. [] Interestingly, this proliferative effect seems specific to small cholangiocytes, as large cholangiocytes, while expressing H1R, do not exhibit increased growth upon HTMT dimaleate stimulation. [, ]

Q3: Beyond cholangiocytes, are there other cell types affected by HTMT dimaleate?

A3: Studies demonstrate that HTMT dimaleate can induce relaxation in guinea pig tracheal smooth muscle pre-contracted with histamine. [, ] This relaxation effect is attributed to its interaction with H1 receptors in the trachea and displays a non-competitive antagonism. [] This finding suggests potential applications of HTMT dimaleate in alleviating bronchoconstriction, particularly in cases of atopic asthma. []

Q4: What are the potential research applications of HTMT dimaleate?

A4: Given its specific mechanism of action, HTMT dimaleate serves as a crucial pharmacological tool in various research areas:

- Cholangiopathies: It helps investigate the role of H1R and its downstream signaling in the development and progression of cholangiopathies, particularly focusing on differential responses of small and large cholangiocytes. [, ]

- Respiratory Diseases: The compound aids in exploring the therapeutic potential of targeting H1R for bronchodilation, especially in conditions like asthma. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

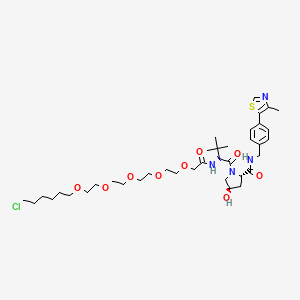

![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)

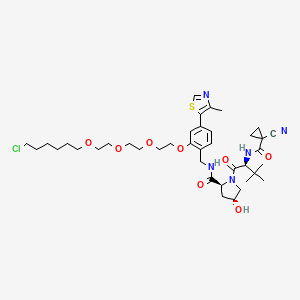

![N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B607911.png)

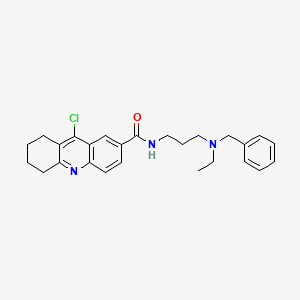

![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)